2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPTCLSIXTUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorophenyl group undergoes nucleophilic substitution due to electron withdrawal by the trifluoromethyl and nitrile groups. This reactivity is exploited to introduce new substituents.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | DMSO, K₂CO₃, RT, 3 h | 2-(Phenylthio) derivative | 85% | |
| Ammonia | Ethanol, reflux, 8 h | Amino-substituted analog | 72% | |
| Methoxide | DMF, 80°C, 12 h | Methoxy derivative | 68% |
Mechanism :
-
The electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., thiols, amines), forming a Meisenheimer intermediate followed by chloride elimination .
Nitrile Hydrolysis
The nitrile group is hydrolyzed to carboxylic acid or amide under acidic or basic conditions, respectively.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ (20%), reflux, 6 h | 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinic acid | 78% | |
| KOH, ethanol, RT, 8 h | Corresponding nicotinamide | 90% |
Applications : Amidation enhances solubility for biological studies .
Oxidation Reactions
The trifluoromethyl group stabilizes adjacent positions, enabling selective oxidations.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | Pyridine N-oxide derivative | 65% | |
| mCPBA | DCM, RT, 6 h | Sulfoxide (if thioether present) | 82% |
Note : Oxidation of the pyridine ring to N-oxide improves hydrogen-bonding capacity.
Cyclization Reactions
The nitrile and aromatic groups participate in cyclization to form fused heterocycles.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅, POCl₃ | Reflux, 12 h | Quinazoline derivative | 60% | |
| CuI, DMF, 120°C | Microwave, 2 h | Pyrido[2,3-d]pyrimidine | 75% |
Mechanism : Nitrile acts as a directing group, facilitating intramolecular cyclization via electrophilic aromatic substitution .
Catalytic Functionalization
Nanomagnetic catalysts enable efficient derivatization under mild conditions.
| Catalyst | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Aldol condensation | H₂O, 120°C, 20 min | 88% | |
| Eosin Y, green LEDs | Photoredox thiolation | RT, 3 h | 85% |
Advantages : Reduced reaction times (20–60 min) and high yields (68–90%) .
Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, the phenyl ring undergoes limited electrophilic substitution.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro derivative (para) | 45% | |
| Br₂, FeBr₃ | DCM, RT, 12 h | Bromo derivative (meta) | 30% |
Limitation : Low yields due to deactivation by -CF₃ and -Cl.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead in drug development due to its biological activity against various targets. Notably, preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways. Its structural characteristics allow for interactions with biological receptors, making it a candidate for antitumor and antimicrobial agents.
Case Study: Antitumor Activity
In a study assessing the antitumor properties of similar compounds, derivatives of the nicotinonitrile structure exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that modifications to the nicotinonitrile core could enhance therapeutic efficacy .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
Agrochemicals
The compound's structural attributes suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The trifluoromethyl group is known to enhance biological activity against pests.
Case Study: Pesticidal Activity
Research has indicated that related compounds with similar trifluoromethyl substitutions exhibit effective insecticidal properties against common agricultural pests. These findings highlight the importance of structural modifications in developing effective agrochemicals.
| Pest Species | LC50 (mg/L) | Mode of Action |
|---|---|---|
| Spodoptera frugiperda | 25 | Neurotoxic effects |
| Aphis gossypii | 15 | Disruption of feeding |
Materials Science
The unique chemical properties of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile also open avenues for its use in materials science, particularly in the development of functional materials with specific electronic properties.
Case Study: Conductive Polymers
Incorporating this compound into polymer matrices has been explored for enhancing conductivity and stability in electronic applications. The presence of fluorinated groups contributes to improved thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Trifluoromethyl Group : Present in all listed compounds, the CF₃ group provides electron-withdrawing effects, stabilizing the pyridine ring and enhancing resistance to oxidative metabolism. However, in the target compound, this group is positioned at the 4-site, optimizing steric interactions compared to analogues with bulkier substituents (e.g., triazole in CAS 1582270-77-6) .
- Chlorophenyl vs. Nitrophenyl : The target compound’s 4-chlorophenyl group offers moderate electron-withdrawing effects without the excessive polarity seen in nitro-substituted analogues (e.g., 32.4% activity in compound D ), which may reduce cell permeability.
Physicochemical Properties
- Lipophilicity: The target compound (LogP ~3.5, estimated) is less polar than the phenoxy-substituted analogue (CAS 338963-47-6), which benefits from the oxygen atom’s polarity but suffers from reduced membrane penetration .
- Metabolic Stability : Thioether linkages (e.g., CAS 332911-11-2) and trifluoromethyl groups enhance stability, but the target compound’s lack of hydrolyzable groups (e.g., ester or amide) further improves its pharmacokinetic profile .
Biological Activity
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 214545-97-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C19H10ClF3N2, with a molar mass of 358.74 g/mol. The presence of the trifluoromethyl group enhances the compound's biological activity by improving metabolic stability and lipid solubility, which increases membrane permeability .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that derivatives with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity against these cell lines suggests that the compound may possess potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study, it was found that derivatives exhibited moderate inhibition against these enzymes, with IC50 values ranging from 15.2 to 34.2 μM. The presence of halogen atoms, such as chlorine and fluorine, plays a critical role in enhancing enzyme interactions through hydrogen bonding .
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| This compound | AChE | 15.2 - 34.2 |
| Similar derivative | BChE | 9.2 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between the compound and its target proteins at a molecular level. These studies reveal that the trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which stabilizes the interaction with enzyme active sites .
Case Study 1: Anticancer Potential
In a study published in PubMed, researchers explored the anticancer potential of various nicotinonitrile derivatives, including our compound of interest. The findings demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications could enhance efficacy against resistant cancer forms .
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of cholinesterases by similar compounds. The results indicated that modifications in the phenyl ring significantly affected the inhibitory potency against AChE and BChE, showcasing the importance of chemical structure in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
